molecular formula C16H26O7 B1230769 tetranor-PGFM CAS No. 31935-05-4

tetranor-PGFM

Cat. No.: B1230769
CAS No.: 31935-05-4
M. Wt: 330.37 g/mol
InChI Key: IGRHJCFWWOQYQE-UHFFFAOYSA-N
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Chemical Reactions Analysis

Tetranor-PGFM undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Comparison with Similar Compounds

Tetranor-PGFM is similar to other prostaglandin metabolites, such as tetranor-PGEM and tetranor-PGDM. it is unique in its specific role as a major urinary metabolite of prostaglandin F2α . Other similar compounds include:

These compounds share similar metabolic pathways but differ in their specific roles and functions within the body.

Properties

IUPAC Name

8-[2-(2-carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26O7/c17-10(3-1-2-4-15(20)21)5-6-11-12(7-8-16(22)23)14(19)9-13(11)18/h11-14,18-19H,1-9H2,(H,20,21)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGRHJCFWWOQYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C1O)CCC(=O)O)CCC(=O)CCCCC(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90953834
Record name 8-[2-(2-Carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31935-05-4
Record name 9,11-Dihydroxy-15-oxo-2,3,4,5,20-pentanor-19-carboxyprostanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031935054
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-[2-(2-Carboxyethyl)-3,5-dihydroxycyclopentyl]-6-oxooctanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90953834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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